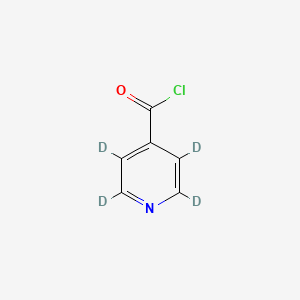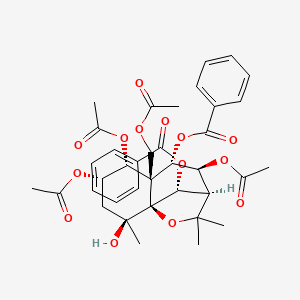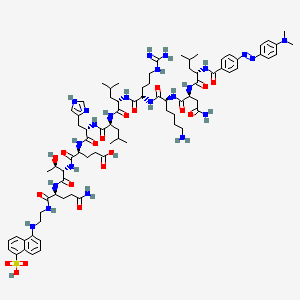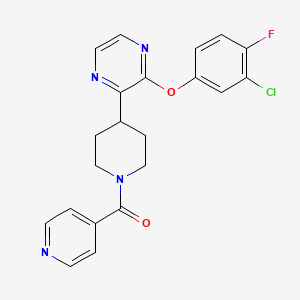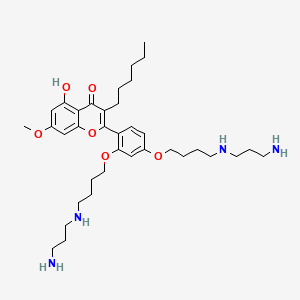
Antibacterial agent 211
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 211 is a synthetic compound known for its potent activity against a broad spectrum of bacterial pathogens. It is widely used in various fields, including medicine, agriculture, and industry, due to its effectiveness in inhibiting bacterial growth and preventing infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 211 typically involves a multi-step process The initial step includes the formation of an intermediate compound through a condensation reaction between a primary amine and a carboxylic acid derivative This intermediate is then subjected to cyclization under acidic conditions to form the core structure of this compound
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process begins with the preparation of the intermediate compound in a batch reactor, followed by continuous flow reactors for cyclization and functionalization steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are crucial for efficient production.
化学反応の分析
Types of Reactions: Antibacterial agent 211 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives with altered antibacterial activity.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced with other substituents to modify its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidized derivatives: Compounds with increased polarity and altered antibacterial activity.
Reduced derivatives: Compounds with modified electronic properties and potentially enhanced activity.
Substituted derivatives: Compounds with varied functional groups, leading to changes in solubility and efficacy.
科学的研究の応用
Antibacterial agent 211 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibacterial drugs and formulations for treating bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent microbial contamination.
作用機序
The mechanism of action of antibacterial agent 211 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By binding to these enzymes, this compound disrupts the formation of the cell wall, leading to cell lysis and death. The compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.
類似化合物との比較
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Another class of antibiotics with a similar mechanism of action but varying in their spectrum of activity and resistance profiles.
Carbapenems: Broad-spectrum antibiotics that are structurally related to penicillins and cephalosporins but have enhanced stability against beta-lactamases.
Uniqueness: Antibacterial agent 211 stands out due to its unique chemical structure, which allows for greater flexibility in functionalization and optimization. Its broad-spectrum activity and ability to overcome certain bacterial resistance mechanisms make it a valuable addition to the arsenal of antibacterial agents.
特性
分子式 |
C36H56N4O6 |
|---|---|
分子量 |
640.9 g/mol |
IUPAC名 |
2-[2,4-bis[4-(3-aminopropylamino)butoxy]phenyl]-3-hexyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C36H56N4O6/c1-3-4-5-6-13-30-35(42)34-31(41)24-28(43-2)26-33(34)46-36(30)29-15-14-27(44-22-9-7-18-39-20-11-16-37)25-32(29)45-23-10-8-19-40-21-12-17-38/h14-15,24-26,39-41H,3-13,16-23,37-38H2,1-2H3 |
InChIキー |
LXONACSUNWMBFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(OC2=CC(=CC(=C2C1=O)O)OC)C3=C(C=C(C=C3)OCCCCNCCCN)OCCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
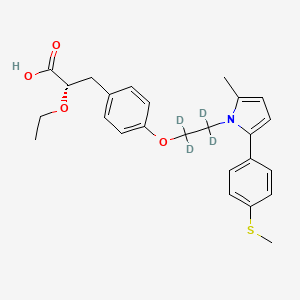
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
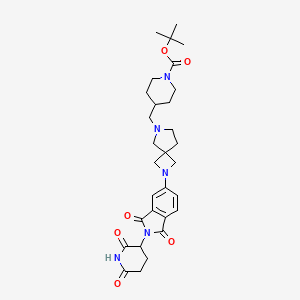
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
